molecular formula C24H22FNO B594093 [1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-95-8

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B594093
CAS No.: 1427325-95-8
M. Wt: 359.4 g/mol
InChI Key: NFOQHRRYZIBSNW-UHFFFAOYSA-N
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Description

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor agonist belonging to the aminoalkylindole class, provided for research purposes to study the endocannabinoid system . This compound acts as a potent full agonist at both CB1 and CB2 receptors, with documented binding affinity (Ki) of 1.0 nM at CB1 and 2.6 nM at CB2 receptors . Its high potency, which is significantly greater than that of Δ9-tetrahydrocannabinol (THC), makes it a valuable pharmacological tool for in vitro and pre-clinical in vivo studies investigating cannabinoid receptor function and signaling . Research applications for this compound include metabolic and pharmacokinetic studies, as it is known to be metabolized in vivo primarily via cytochrome P450 enzymes (CYP2C9 and CYP1A2) to several hydroxylated and carboxylated metabolites, some of which retain cannabinoid receptor activity . It is also used in the development and validation of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of synthetic cannabinoids and their metabolites in biological matrices . Furthermore, it serves as a reference standard in forensic and clinical research for the identification of novel psychoactive substances (NPS). This product is intended for research use only in controlled laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should be aware that this compound is a controlled substance in multiple countries, including the United States where it is a Schedule I controlled substance, and is subject to relevant regulatory oversight . Proper safety protocols must be observed.

Properties

IUPAC Name

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQHRRYZIBSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017313
Record name AM2201 N-(4-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-95-8
Record name AM-2201 N-(4-fluoropentyl) isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427325958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM2201 N-(4-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-2201 N-(4-FLUOROPENTYL) ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789F64K5PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Indole Core Formation

The indole scaffold is typically constructed via the Fischer indole synthesis , a widely employed method for generating substituted indoles. This reaction involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds (e.g., ketones or aldehydes). For [1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, the indole precursor is synthesized using cyclohexanone and 4-fluoropentylhydrazine under acidic conditions (e.g., HCl or H2SO4) at 80–100°C for 6–12 hours. The reaction yields 1-(4-fluoropentyl)-1H-indole, which serves as the intermediate for subsequent functionalization.

Alternative methods include the Madelung cyclization , which utilizes strong bases like potassium tert-butoxide to cyclize N-(aryl)amides into indoles. However, this approach is less commonly reported for fluorinated indole derivatives due to compatibility issues with fluorinated alkyl groups.

Fluorinated Alkyl Chain Introduction

The 4-fluoropentyl side chain is introduced via N-alkylation of the indole nitrogen. This step employs 4-fluoropentyl bromide or chloride as the alkylating agent, with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds at 60–80°C for 8–16 hours, achieving yields of 70–85%.

Critical considerations :

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency by stabilizing the transition state.

  • Base strength : Strong bases (NaH) ensure deprotonation of the indole nitrogen, facilitating nucleophilic attack on the alkyl halide.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted alkyl halide and byproducts.

Friedel-Crafts Acylation with Naphthalene

The final step involves coupling the 1-(4-fluoropentyl)indole with naphthalene-1-carbonyl chloride via Friedel-Crafts acylation . This reaction is catalyzed by aluminum chloride (AlCl3) in dichloromethane (DCM) at 0–5°C under inert atmosphere. The acyl chloride reacts with the indole’s C3 position, forming the methanone linkage.

Optimization parameters :

ParameterOptimal ConditionYield Improvement
Catalyst loading1.2 equiv AlCl388%
Reaction temperature0°CMinimal side products
SolventAnhydrous DCM92% purity

Post-reaction workup :

  • Quench excess AlCl3 with ice-cold water.

  • Extract the product with DCM, dry over Na2SO4, and concentrate.

  • Purify via recrystallization (ethanol/water) to achieve >95% purity.

Industrial-Scale Production Considerations

Process Intensification

Industrial synthesis prioritizes continuous flow reactors over batch systems to enhance reproducibility and safety. Key advancements include:

  • Microreactors for precise temperature control during exothermic steps (e.g., Friedel-Crafts acylation).

  • Automated quenching systems to neutralize AlCl3 efficiently.

Quality Control

In-process analytics ensure intermediate purity:

  • HPLC-UV monitors alkylation completion (retention time: 8.2 min for 1-(4-fluoropentyl)indole).

  • GC-MS verifies the absence of residual solvents (e.g., DMF < 10 ppm).

Comparative Analysis of Synthetic Strategies

Catalyst Efficiency in Friedel-Crafts Acylation

CatalystReaction Time (h)Yield (%)Purity (%)
AlCl348892
FeCl367285
ZnCl286578

AlCl3 remains the gold standard due to superior electrophilic activation of the acyl chloride.

Challenges and Mitigation Strategies

Fluorinated Byproduct Formation

The 4-fluoropentyl group may undergo hydrolysis under acidic conditions, generating 4-hydroxypentyl derivatives. Mitigation strategies include:

  • Strict anhydrous conditions during alkylation.

  • Low-temperature quenching post-acylation.

Scalability of Purification

Recrystallization becomes inefficient at scale; simulated moving bed (SMB) chromatography is employed for continuous purification, reducing solvent use by 40% .

Chemical Reactions Analysis

AM2201 N-(4-fluoropentyl) isomer undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AM2201 N-(4-fluoropentyl) isomer has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: The compound is used in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.

    Medicine: Research involving this compound helps in understanding the pharmacological effects of synthetic cannabinoids, which can contribute to the development of new therapeutic agents.

    Industry: It is used in forensic toxicology to detect and analyze synthetic cannabinoids in biological samples.

Mechanism of Action

The mechanism of action of AM2201 N-(4-fluoropentyl) isomer involves its interaction with cannabinoid receptors. The compound binds to the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2, leading to the activation of these receptors. This activation triggers a cascade of intracellular signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Comparative Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Substituents Molecular Formula CB1 Ki (nM) Metabolic Stability
This compound 4-fluoro-pentyl, naphthoyl C24H21FNO Predicted >10 Moderate
AM-2201 5-fluoro-pentyl, naphthoyl C24H22FNO 1.0 Low (rapid defluorination)
JWH-122 4-methyl-naphthoyl C25H25NO 0.3 High
5F-MDMB-PICA 5-fluoro-pentyl, carbamate linker C21H28FN2O3 0.1 Very High

Table 2. Metabolic Pathways of Selected SCRAs

Compound Name Major Metabolic Modifications Detection in Plasma (LC-MS/MS)
AM-2201 Hydroxylation, defluorination, carboxylation 13 metabolites
This compound Predominant hydroxylation at pentyl chain Not yet characterized
JWH-210 Ethyl group oxidation to carboxylic acid 8 metabolites

Research Implications and Gaps

  • The 4-fluoro analog’s pharmacological profile remains understudied, with predictions based on SAR trends. Direct in vitro binding assays and in vivo behavioral studies are needed.
  • Comparative metabolic studies between 4- and 5-fluoro isomers could clarify the impact of fluorine position on SCRA detection in forensic toxicology .
  • Structural modifications (e.g., naphthoyl vs. cyclopropane head groups) highlight the balance between receptor affinity and metabolic resistance, guiding future SCRA design .

Biological Activity

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as AM-2201, is a synthetic cannabinoid that has garnered attention for its potent biological activity. It belongs to a class of compounds known as new psychoactive substances (NPS), which are designed to mimic the effects of naturally occurring cannabinoids. This article presents an in-depth analysis of the biological activity of AM-2201, including its pharmacological effects, metabolic pathways, and toxicological implications.

AM-2201 has the following chemical characteristics:

PropertyValue
CAS Number 1427325-95-8
Molecular Formula C24H22FNO
Molecular Weight 359.44 g/mol
Solubility Acetonitrile: 1 mg/ml; Dichloromethane: 20 mg/ml; DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 5 mg/ml; Methanol: 2.5 mg/ml

Pharmacological Effects

AM-2201 acts primarily as a potent agonist at cannabinoid receptors, particularly CB1 and CB2 receptors. Its affinity for these receptors leads to various physiological effects:

  • CB1 Receptor Agonism : AM-2201 exhibits high binding affinity for the CB1 receptor, which is predominantly located in the brain. This interaction is responsible for its psychoactive effects, including euphoria and altered perception .
  • CB2 Receptor Agonism : The compound also interacts with the CB2 receptor, which is more associated with immune system modulation. This may contribute to potential anti-inflammatory effects .

Metabolic Pathways

The metabolism of AM-2201 involves several enzymatic pathways predominantly mediated by cytochrome P450 enzymes. Key findings regarding its metabolism include:

  • Phase I Metabolism : Initial metabolic transformations typically involve hydroxylation and oxidation processes that modify the compound's structure, leading to various metabolites .
  • Phase II Metabolism : Conjugation reactions may occur subsequently, involving glucuronidation or sulfation, which enhance water solubility and facilitate excretion .

Toxicological Implications

Research indicates that while AM-2201 can produce desirable psychoactive effects, it is also associated with significant toxicological risks:

  • Acute Toxicity : Reports have documented instances of acute toxicity following consumption, including symptoms such as agitation, hallucinations, and cardiovascular complications .
  • Long-term Effects : Chronic use may lead to dependence and withdrawal symptoms similar to those observed with other cannabinoids. Additionally, there are concerns regarding potential neurotoxic effects due to its high potency .

Case Studies

Several case studies highlight the clinical implications of AM-2201 usage:

  • Case Study 1 : A young adult presented with severe anxiety and tachycardia after using a synthetic cannabinoid product containing AM-2201. The patient required medical intervention to stabilize heart rate and manage anxiety symptoms .
  • Case Study 2 : A retrospective analysis of emergency room visits linked to synthetic cannabinoids revealed a significant proportion attributed to AM-2201. Symptoms ranged from psychosis to seizures, emphasizing the compound's potential risks .

Q & A

Q. What are the established synthetic routes for [1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves two main steps:

  • Step 1: Introduction of the 4-fluoropentyl group to the indole core. This can be achieved via alkylation of indole using 1-bromo-4-fluoropentane under basic conditions (e.g., NaH in DMF) .
  • Step 2: Acylation at the indole 3-position. A Friedel-Crafts acylation using naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is common .
    Key intermediates include 1-(4-fluoropentyl)indole and naphthalene-1-carbonyl chloride. Purity of intermediates should be verified via TLC or HPLC before proceeding.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Essential for verifying substituent positions on the indole and naphthalene rings. For example, the 4-fluoropentyl group shows distinct splitting patterns due to fluorine coupling .
  • FT-IR: Confirms carbonyl stretching (~1650–1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. Electron ionization (EI) or ESI+ modes are recommended .
  • X-ray Crystallography (if crystalline): Provides unambiguous confirmation of stereochemistry, as demonstrated for analogous indole-naphthoyl compounds .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • GHS Classification: Based on structurally similar fluorinated indoles, this compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles, fume hood) .
  • Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation.
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Friedel-Crafts acylation step?

Methodological Answer:

  • Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce side reactions. ZnCl₂ has shown efficacy in naphthoylations under milder conditions .
  • Solvent Effects: Use polar aprotic solvents (e.g., DCM, nitrobenzene) to stabilize the acylium ion intermediate.
  • Temperature Control: Maintain temperatures between 0–5°C during acyl chloride addition to minimize indole ring decomposition .
    Monitor progress via in-situ IR or GC-MS to identify optimal reaction termination points.

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

Methodological Answer:

  • Variable Temperature (VT) NMR: Resolve dynamic effects (e.g., rotational barriers in the 4-fluoropentyl chain) by acquiring spectra at low temperatures (–40°C) .
  • 2D NMR (COSY, NOESY): Assign overlapping signals by correlating ¹H-¹H couplings and spatial proximity. For example, NOESY can confirm the orientation of the naphthoyl group relative to the indole ring .
  • Computational Modeling: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity, given its structural similarity to cannabinoid receptor ligands?

Methodological Answer:

  • Receptor Binding Assays: Screen for CB1/CB2 receptor affinity using radioligand displacement (e.g., [³H]CP-55,940). Include JWH-018 (a structural analog) as a positive control .
  • Functional Assays: Use cAMP inhibition or β-arrestin recruitment assays (e.g., BRET-based) to assess G-protein coupling efficacy .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .

Q. How can computational methods predict the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

  • Software Tools: Use ChemAxon or ACD/Labs to calculate logP (predicted ~5.2) and aqueous solubility. Adjust parameters for fluorinated alkyl chains .
  • Molecular Dynamics (MD): Simulate solvation behavior in water/DMSO mixtures to guide solvent selection for biological assays .
  • Docking Studies: Model interactions with cannabinoid receptors using AutoDock Vina to prioritize structural modifications .

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